Trimethylsulfoxonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsulfoxonium can be synthesized by reacting dimethyl sulfoxide with iodomethane. The reaction typically involves refluxing the mixture for 24 hours at 80°C, followed by cooling, filtering, and washing the crude solid product with acetone . Another method involves the oxidation of trimethylsulfonium salts with ruthenium tetroxide in the presence of an inert solvent .
Industrial Production Methods
Industrial production of sulfoxonium, trimethyl- often follows the same synthetic routes as laboratory preparation, with adjustments for scale and efficiency. The reaction of dimethyl sulfoxide with iodomethane is commonly used, ensuring excess iodomethane to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Trimethylsulfoxonium undergoes several types of chemical reactions, including:
Oxidation: Conversion to dimethyloxosulfonium methylide.
Substitution: Reaction with carbonyl compounds to form epoxides.
Cyclopropanation: Reaction with α,β-unsaturated esters to form cyclopropyl esters
Common Reagents and Conditions
Sodium hydride: Used to generate dimethyloxosulfonium methylide from sulfoxonium, trimethyl-.
Carbonyl compounds: React with the ylide to form epoxides.
α,β-Unsaturated esters: React with the ylide to form cyclopropyl esters
Major Products
Epoxides: Formed from the reaction with carbonyl compounds.
Cyclopropyl esters: Formed from the reaction with α,β-unsaturated esters
Scientific Research Applications
Trimethylsulfoxonium has several scientific research applications:
Chemistry: Used as a methylene-transfer reagent in the synthesis of epoxides and cyclopropyl esters
Biology: Utilized in the study of enzyme-catalyzed reactions involving sulfur ylides.
Industry: Employed in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The primary mechanism of action for sulfoxonium, trimethyl- involves the generation of dimethyloxosulfonium methylide, which acts as a methylene-transfer reagent. This ylide reacts with carbonyl compounds to form epoxides through a nucleophilic addition mechanism. The ylide can also react with α,β-unsaturated esters to form cyclopropyl esters via a cyclopropanation reaction .
Comparison with Similar Compounds
Trimethylsulfoxonium is similar to other sulfoxonium and sulfonium ylides, as well as diazo compounds. it is unique in its stability and ease of handling compared to diazo compounds, which are often more reactive and hazardous . Similar compounds include:
Sulfonium ylides: Used in similar methylene-transfer reactions but are generally less stable.
Diazo compounds: Highly reactive and used in similar transformations but pose greater safety risks
This compound stands out due to its balance of reactivity and stability, making it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
47987-92-8 |
---|---|
Molecular Formula |
C3H9OS+ |
Molecular Weight |
93.17 g/mol |
InChI |
InChI=1S/C3H9OS/c1-5(2,3)4/h1-3H3/q+1 |
InChI Key |
YRYSAWZMIRQUBO-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.